N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H21N3O4 and its molecular weight is 271.317. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Antimicrobial Activity
Compounds with structural similarities, particularly involving pyranone and pyrazole carboxamide derivatives, have demonstrated significant antimicrobial activities. For instance, specific derivatives showed higher antibacterial activity against common pathogens such as Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species (Aytemi̇r et al., 2003). Similar studies have found novel carboxamide derivatives to exhibit promising antibacterial and antifungal properties, highlighting the potential of these compounds in developing new antimicrobial agents (Kaczor et al., 2013).
Antifungal Activity
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, displaying moderate to excellent activities. This suggests the role of similar structures in developing antifungal agents (Du et al., 2015).
Cytotoxicity and Anticancer Activity
- Cytotoxicity: Research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has uncovered compounds with significant cytotoxic activity against cancer cell lines. This suggests potential applications in cancer research and therapy development (Hassan et al., 2014).
Synthetic Methodology
Synthetic Advances
The development of synthetic methodologies, such as the diverging Rh(I)-catalyzed carbocyclization strategy, has led to the preparation of unique cyclic ethers and carboxamide-containing compounds. These methodologies expand the toolkit for synthesizing novel compounds with potential biological activities (Mao et al., 2008).
Practical Synthesis
A practical synthesis method for an orally active CCR5 antagonist, incorporating similar structural motifs, highlights the importance of efficient synthetic routes in drug development. This work underscores the potential for such compounds in therapeutic applications (Ikemoto et al., 2005).
properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c16-10(9-2-7-19-8-3-9)1-4-13-11(17)15-6-5-14-12(15)18/h9-10,16H,1-8H2,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJAZTYEBAEMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)N2CCNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.